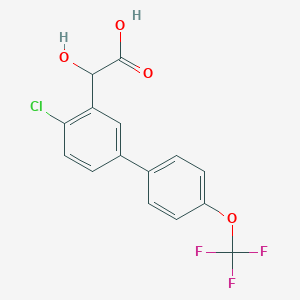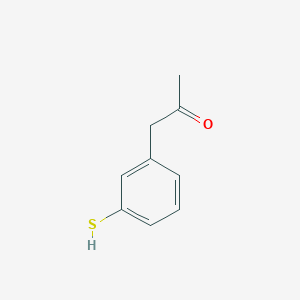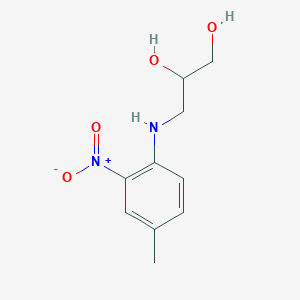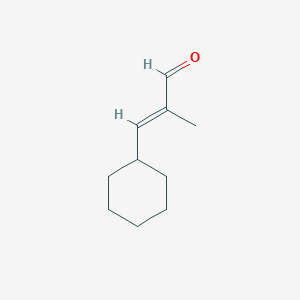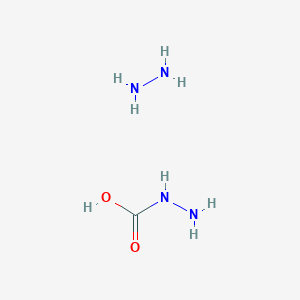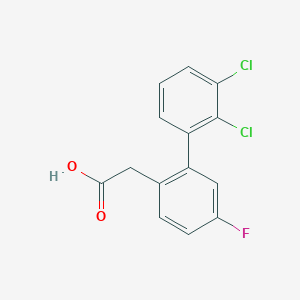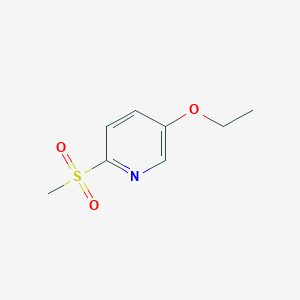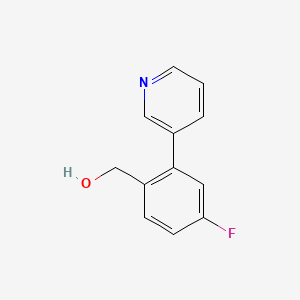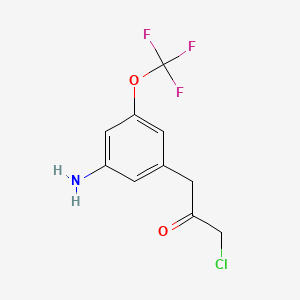
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The resulting amine is then reacted with a chlorinating agent, such as thionyl chloride, to introduce the chloropropanone moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The chloropropanone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity by providing additional hydrogen bonding and hydrophobic interactions. Molecular targets and pathways involved include enzymes like kinases and proteases, as well as signaling pathways related to cell growth and differentiation.
Comparación Con Compuestos Similares
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3-Amino-5-(trifluoromethoxy)phenyl)-2-chloropropan-2-one: Similar structure but with a different position of the chlorine atom, leading to different reactivity and applications.
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-2-one: Bromine instead of chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-hydroxypropan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClF3NO2 |
|---|---|
Peso molecular |
267.63 g/mol |
Nombre IUPAC |
1-[3-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-8(16)2-6-1-7(15)4-9(3-6)17-10(12,13)14/h1,3-4H,2,5,15H2 |
Clave InChI |
KGKIQJUAGVOPCE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N)OC(F)(F)F)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
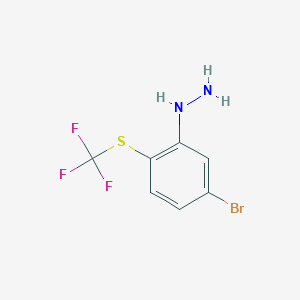
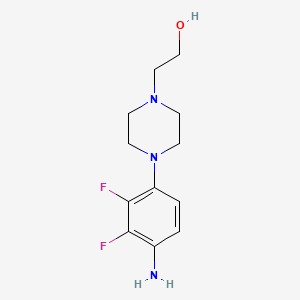
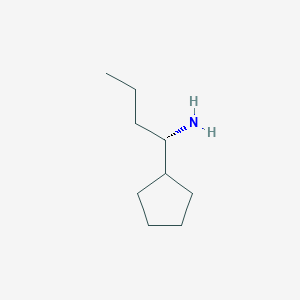
![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
![N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B14066355.png)
